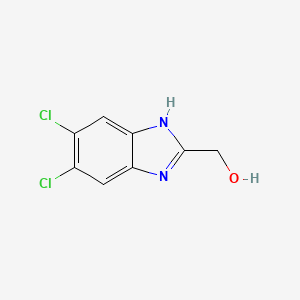

(5,6-dichloro-1H-benzimidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(5,6-dichloro-1H-benzimidazol-2-yl)methanol” is a derivative of benzimidazole and is commonly used in organic synthesis and pharmaceutical research . It is a white to off-white solid that is soluble in organic solvents . It has been studied for its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent .

Molecular Structure Analysis

The molecular structure of “(5,6-dichloro-1H-benzimidazol-2-yl)methanol” includes a benzimidazole ring with two chlorine atoms and a methanol group attached . It has shown promise in various biological studies and applications .Physical And Chemical Properties Analysis

“(5,6-dichloro-1H-benzimidazol-2-yl)methanol” is a white to off-white solid that is soluble in organic solvents . Its molecular formula is C8H7Cl3N2O and its molecular weight is 253.51300 . It has a boiling point of 474.7ºC at 760 mmHg .Aplicaciones Científicas De Investigación

Inhibition of Casein Kinase II

This compound has been found to inhibit casein kinase II . Casein kinase II is a protein kinase that is involved in various cellular processes, including cell cycle control and DNA repair. By inhibiting this kinase, the compound could potentially be used in research related to these processes.

Blocking RNA Synthesis

5,6-Dichloro-2-(hydroxymethyl)benzimidazole has been shown to block RNA synthesis . This could make it a valuable tool in studying the process of transcription, where DNA is copied into RNA.

Adenosine Analog

The compound is an adenosine analog . Adenosine is a nucleoside that plays crucial roles in various biochemical processes, such as energy transfer and signal transduction. As an analog, this compound could be used to study these processes.

Inhibition of RNA Polymerase II

It has been used as an inhibitor of RNA Polymerase II . RNA Polymerase II is an enzyme that catalyzes the transcription of DNA to synthesize precursors of mRNA. Inhibiting this enzyme could be useful in studying gene expression and regulation.

Protein Kinase Inhibition

Further, it has been found to inhibit some protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, the compound could be used in research related to protein modification and signal transduction.

Nucleoside Analogue Research

As a nucleoside analogue, it can be used in research to study the mechanisms of cellular regulation . Nucleoside analogues can interfere with DNA replication, making them useful tools in the study of cell growth and division.

Safety and Hazards

Direcciones Futuras

The future directions for “(5,6-dichloro-1H-benzimidazol-2-yl)methanol” could involve further exploration of its potential pharmacological properties, particularly as an anti-parasitic and anti-cancer agent . Additionally, its use in organic synthesis and pharmaceutical research suggests potential for development of new drug therapies .

Propiedades

IUPAC Name |

(5,6-dichloro-1H-benzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O/c9-4-1-6-7(2-5(4)10)12-8(3-13)11-6/h1-2,13H,3H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUGSJWBRLTBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2460306.png)

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2460312.png)

![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2460316.png)

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B2460321.png)

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2460326.png)